molecular formula C19H16N2O3S B12671282 Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- CAS No. 72968-79-7

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)-

Cat. No.: B12671282
CAS No.: 72968-79-7
M. Wt: 352.4 g/mol
InChI Key: BKTWCHYMSWDLAB-UHFFFAOYSA-N
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Description

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- is an organosulfur compound with a complex structure. It is a derivative of benzenesulfonic acid, which is known for its strong acidic properties and its role as a key intermediate in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- typically involves the sulfonation of benzene derivatives. One common method is the reaction of benzenesulfonic acid with 4-(phenylamino)benzaldehyde under acidic conditions. The reaction is usually carried out in the presence of a strong acid like sulfuric acid, which acts as a catalyst .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, amines, and substituted aromatic compounds .

Scientific Research Applications

Benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets benzenesulfonic acid, 2-(((4-(phenylamino)phenyl)imino)methyl)- apart is its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

72968-79-7

Molecular Formula

C19H16N2O3S

Molecular Weight

352.4 g/mol

IUPAC Name

2-[(4-anilinophenyl)iminomethyl]benzenesulfonic acid

InChI

InChI=1S/C19H16N2O3S/c22-25(23,24)19-9-5-4-6-15(19)14-20-16-10-12-18(13-11-16)21-17-7-2-1-3-8-17/h1-14,21H,(H,22,23,24)

InChI Key

BKTWCHYMSWDLAB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N=CC3=CC=CC=C3S(=O)(=O)O

Origin of Product

United States

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